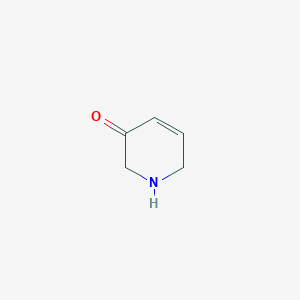
tert-Butyl 2-(4-mercapto-1H-pyrazol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(4-sulfanyl-1H-pyrazol-1-yl)acetate: is an organic compound with the molecular formula C9H14N2O2S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of a sulfanyl group (–SH) and a tert-butyl ester group in its structure makes it an interesting compound for various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-sulfanyl-1H-pyrazol-1-yl)acetate typically involves the reaction of pyrazole derivatives with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The sulfanyl group can be introduced through nucleophilic substitution reactions using thiol reagents .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The sulfanyl group in tert-butyl 2-(4-sulfanyl-1H-pyrazol-1-yl)acetate can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ester group, yielding the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 2-(4-sulfanyl-1H-pyrazol-1-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: The compound’s derivatives have shown potential in medicinal chemistry for the development of new drugs. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial properties .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and materials science applications .
Mécanisme D'action
The mechanism of action of tert-butyl 2-(4-sulfanyl-1H-pyrazol-1-yl)acetate is primarily based on its ability to interact with biological targets through its sulfanyl and pyrazole moieties. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The pyrazole ring can interact with various enzymes and receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
- tert-Butyl 2-(1H-pyrazol-4-yl)acetate
- tert-Butyl 2-(4-methyl-1H-pyrazol-1-yl)acetate
- tert-Butyl 2-(4-phenyl-1H-pyrazol-1-yl)acetate
Comparison: tert-Butyl 2-(4-sulfanyl-1H-pyrazol-1-yl)acetate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfanyl group allows for additional functionalization and interaction with biological targets, making it a versatile compound in both synthetic and medicinal chemistry .
Propriétés
Formule moléculaire |
C9H14N2O2S |
|---|---|
Poids moléculaire |
214.29 g/mol |
Nom IUPAC |
tert-butyl 2-(4-sulfanylpyrazol-1-yl)acetate |
InChI |
InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)6-11-5-7(14)4-10-11/h4-5,14H,6H2,1-3H3 |
Clé InChI |
QAPUDWMGTYTBEW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CN1C=C(C=N1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate](/img/structure/B13490887.png)







![4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B13490905.png)





